molecular formula C13H12FN3O2S2 B2983831 1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] CAS No. 477845-66-2

1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]

Katalognummer: B2983831
CAS-Nummer: 477845-66-2
Molekulargewicht: 325.38
InChI-Schlüssel: MAMWVCXSLGYIGA-LFIBNONCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-methyl-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]" is a sulfur-containing heterocyclic derivative characterized by a fused thieno-thiazine trione core. Its structure includes a methyl group at position 1, a trione system (two sulfonyl groups and one ketone), and a hydrazone substituent at position 4 linked to a 4-fluorophenyl group.

Eigenschaften

IUPAC Name

4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S2/c1-17-12-6-7-20-13(12)11(8-21(17,18)19)16-15-10-4-2-9(14)3-5-10/h2-7,15H,8H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMWVCXSLGYIGA-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NNC3=CC=C(C=C3)F)CS1(=O)=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(/C(=N/NC3=CC=C(C=C3)F)/CS1(=O)=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Methyl-2λ6-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone] is a compound belonging to the thiazine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on various research studies.

  • Molecular Formula : C13H12FN3O2S
  • Molecular Weight : 307.36 g/mol
  • Structure : The compound features a thiazine core with a hydrazone linkage that enhances its biological activity.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds similar to the target compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Mechanism of Action : The antibacterial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

Thiazine derivatives have been investigated for their potential as anticancer agents. Studies have demonstrated:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of cancer cell lines such as PC-3 (prostate cancer) with IC50 values indicating potent activity .
  • Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of specific signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound exhibits enzyme inhibitory activities that are critical for its biological profile:

  • β-Glucuronidase Inhibition : This enzyme is associated with various pathological conditions, including cancer. The compound has been reported to inhibit β-glucuronidase effectively with IC50 values lower than standard inhibitors .
  • α-Glucosidase Inhibition : Additionally, it shows potential in managing blood sugar levels by inhibiting α-glucosidase, which is beneficial for diabetic patients .

Case Studies and Research Findings

StudyBiological ActivityFindings
Study 1AntibacterialEffective against Staphylococcus aureus with significant inhibition zones.
Study 2AntitumorIC50 = 1.3 μM against PC-3 cell lines indicating high potency.
Study 3Enzyme InhibitionIC50 = 0.003 μM for β-glucuronidase inhibition, outperforming standard drugs.

Synthesis Methods

The synthesis of 1-methyl-2λ6-thieno[3,2-c][1,2]thiazine derivatives typically involves:

  • Condensation Reactions : Utilizing hydrazones derived from aromatic aldehydes.
  • Cyclization Techniques : Employing methods such as microwave-assisted synthesis to enhance yield and purity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The target compound shares structural motifs with several classes of heterocycles, including triazoles, thiazoles, and sulfonamide-containing derivatives. Key comparisons are summarized below:

Table 1. Structural Comparison of Target Compound and Analogues

Compound Core Structure Substituents Functional Groups
Target Compound Thieno[3,2-c]thiazine 4-Fluorophenyl hydrazone, methyl Trione, hydrazone
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () 1,2,4-Triazole 3-Fluorophenyl, amino Thione, amino
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] () 1,2,4-Triazole 4-X-Phenylsulfonyl, 2,4-difluorophenyl Thione, sulfonyl
(E)-2-(3,4-Difluorobenzylidene)Hydrazine-1-Carbothioamide () Thiazole 3,4-Difluorobenzylidene Hydrazone, thioamide

Key Observations :

  • Fluorophenyl Substitution : Unlike the 3-fluorophenyl group in or the 2,4-difluorophenyl in , the target compound features a 4-fluorophenyl hydrazone, which may alter steric and electronic interactions in biological targets.
  • Functional Groups : The hydrazone moiety in the target compound is analogous to ’s thiazolylhydrazone, but the trione system (two sulfonyl groups) is unique compared to thione or sulfonyl groups in triazoles .

Key Observations :

  • Hydrazone Formation : highlights the importance of hydrazinecarbothioamide intermediates in forming hydrazones, a step likely relevant to the target compound’s synthesis .
  • Tautomerism : Compounds [7–9] () exist exclusively in the thione tautomeric form, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1250 cm⁻¹). The target compound’s trione system may preclude tautomerism, distinguishing it from triazole-thiones .
  • Spectral Gaps : While IR and NMR data for the target compound are unavailable in the evidence, its hydrazone and trione groups would likely exhibit νC=O (~1660–1680 cm⁻¹) and sulfonyl stretches (~1150–1350 cm⁻¹), analogous to .

Q & A

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

To confirm the structure, employ IR spectroscopy (to identify carbonyl and hydrazone N–H stretches), ¹H/¹³C NMR (to resolve aromatic protons, methyl groups, and fluorine coupling patterns), and ESI-MS (to validate molecular weight and fragmentation patterns). For hydrazone derivatives, NMR chemical shifts near δ 8–10 ppm typically confirm the –NH– group, while fluorine substituents show distinct splitting in aromatic regions .

Q. What synthetic routes are commonly used to prepare hydrazone derivatives of thieno-thiazine triones?

A standard approach involves:

  • Condensation reactions between a thieno-thiazine trione carbonyl and a 4-fluorophenylhydrazine derivative in polar aprotic solvents (e.g., DMF/EtOH mixtures).
  • Temperature control (room temperature to reflux) to prevent side reactions like over-oxidation or dimerization .
  • Purification via recrystallization or column chromatography, monitored by TLC .

Q. How can researchers assess the stability of the hydrazone moiety under varying pH conditions?

Perform kinetic stability assays :

  • Dissolve the compound in buffered solutions (pH 3–10) and monitor decomposition via HPLC or UV-Vis spectroscopy.
  • Hydrazones are prone to hydrolysis in acidic conditions; stability is often enhanced by electron-withdrawing groups (e.g., 4-fluorophenyl) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and purity?

Use response surface methodology (RSM) to model variables:

  • Critical factors : Reaction time, solvent ratio (e.g., DMF:EtOH), and stoichiometry of hydrazine.
  • Output metrics : Yield, purity (HPLC area%), and byproduct formation.
  • Statistical tools : ANOVA and Pareto charts to identify significant variables. For flow-chemistry adaptations, optimize residence time and mixing efficiency .

Q. How to resolve contradictions in spectral data for hydrazone tautomers?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or crystallographic polymorphism. Strategies include:

  • Variable-temperature NMR to observe dynamic equilibria.
  • X-ray crystallography to confirm solid-state structure.
  • DFT calculations to predict stable tautomers and compare with experimental data .

Q. What mechanistic insights guide the reactivity of the thieno-thiazine core in nucleophilic substitutions?

The electron-deficient thiazine ring undergoes nucleophilic attacks at the sulfur or nitrogen centers. Key factors:

  • Solvent polarity : Polar aprotic solvents (DMF) enhance electrophilicity.
  • Steric effects : Methyl groups at position 1 hinder reactivity at adjacent sites.
  • Computational modeling : Use molecular electrostatic potential (MEP) maps to predict reactive sites .

Q. How to evaluate the compound’s antimicrobial activity against resistant strains?

Adopt broth microdilution assays (CLSI guidelines):

  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, including drug-resistant variants.
  • Measure minimum inhibitory concentrations (MICs) and synergize with standard antibiotics (checkerboard assay).
  • Correlate activity with structural features (e.g., fluorophenyl group enhances membrane penetration) .

Data Analysis and Methodological Challenges

Q. How to address discrepancies in biological activity data across studies?

  • Standardize protocols : Ensure consistent inoculum size, growth media, and incubation conditions.
  • Validate purity : Impurities (e.g., unreacted hydrazine) may skew results; use HPLC-MS for batch verification.
  • Meta-analysis : Compare datasets using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .

Q. What computational tools predict the compound’s ADMET properties?

  • SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • Molinspiration : Estimates logP, polar surface area, and drug-likeness.
  • Molecular docking : Screen against target enzymes (e.g., fungal CYP51) to rationalize activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.